INDY

Beschreibung

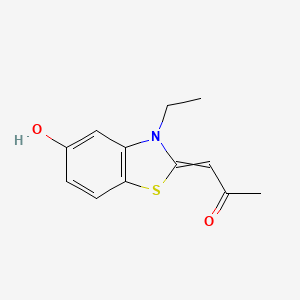

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSZJMUFYOAHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of N-Aryl-1-(2-Nitrophenyl)methanimines

The precursor N-aryl-1-(2-nitrophenyl)methanimines are synthesized via condensation of 2-nitrobenzaldehyde derivatives with substituted anilines. Key parameters include:

-

Solvent selection : Toluene or dichloromethane under anhydrous conditions.

-

Catalyst : Titanium tetrachloride (TiCl₄) facilitates imine formation.

-

Reaction time : 12–24 hours at reflux (110°C for toluene).

Cadogan Cyclization to Indazole Derivatives

The Cadogan reaction converts nitrophenyl imines to indazoles through a radical-mediated cyclization:

-

Reductive cyclization : Triphenylphosphine (PPh₃) in refluxing dimethylformamide (DMF) reduces the nitro group, generating a nitrene intermediate.

-

Aromatic C–H insertion : The nitrene inserts into the ortho-position of the aryl ring, forming the indazole core.

-

Steric modulation : Bulky 2,6-bis(diphenylmethyl)aryl groups at the N1 position enhance steric hindrance, critical for stabilizing the resultant carbene.

Table 1: Substrates and Yields in Cadogan Synthesis

| N-Aryl Group | Reaction Time (h) | Yield (%) | Carbene Stability (kcal/mol) |

|---|---|---|---|

| 2,6-Bis(diphenylmethyl)aryl | 18 | 78 | 25.3 |

| 2,4,6-Trimethylphenyl | 24 | 65 | 18.7 |

| 2,6-Diisopropylphenyl | 20 | 72 | 22.1 |

Generation of N-Heterocyclic Carbenes

Deprotonation of the indazole N3–H bond using strong bases (e.g., potassium hexamethyldisilazide, KHMDS) yields the free carbene. Key characterization data:

-

σ-Donor strength : Measured via NMR (δ = 210–220 ppm for carbene carbon).

-

Catalytic utility : Demonstrated in gold-catalyzed oxazoline synthesis, achieving 92% yield with 5 mol% [Au(this compound*)Cl].

Synthesis of Alkyl-Indium Compounds (R₃In)

Alkyl-indium compounds, particularly trimethylindium (Me₃In) and triethylindium (Et₃In), are pivotal precursors for metalorganic chemical vapor deposition (MOCVD). The patented process involves direct alkylation of indium metal.

Reaction of Indium with Alkyl Halides

The general reaction proceeds as:

Critical parameters :

-

Temperature : 180–235°C (exceeds indium’s melting point of 156.6°C).

-

Alkyl donor : Methyl chloride (MeCl) or ethyl chloride (EtCl) in stoichiometric excess.

Table 2: Alkyl-Indium Synthesis Optimization

| Alkyl Donor | Temperature (°C) | Pressure (bar) | Purity (%) | Byproduct Formation |

|---|---|---|---|---|

| MeCl | 200 | 1.5 | 99.8 | <0.1% InCl₃ |

| EtCl | 180 | 1.2 | 98.5 | 0.5% InCl₃ |

| i-PrCl | 220 | 2.0 | 95.2 | 2.1% InCl₃ |

Optimal conditions avoid thermal decomposition (>235°C), which regenerates indium metal.

Large-Scale Production and Purification

Post-synthesis steps include:

-

Distillation : Fractional distillation under reduced pressure (10⁻³ mbar) isolates R₃In.

-

Analytical validation : Inductively coupled plasma mass spectrometry (ICP-MS) confirms <1 ppb metallic impurities.

Preparation of Indanone Derivatives via Benzyl Halide Condensation

Indanones, bicyclic ketones with applications in pharmaceuticals, are synthesized from substituted benzyl halides and malonates.

Condensation with Malonates

The reaction sequence involves:

-

Alkylation : Benzyl halides react with diethyl malonate in the presence of alkoxide bases (e.g., NaOEt):

-

Cyclization : Acid-catalyzed intramolecular Friedel-Crafts acylation forms the indanone ring.

Table 3: Indanone Synthesis from Benzyl Halides

| Benzyl Halide | Base | Cyclization Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Cl-C₆H₄CH₂Cl | NaOEt | H₂SO₄ | 85 | 98 |

| 3-MeO-C₆H₄CH₂Br | KOtBu | AlCl₃ | 78 | 95 |

| 2-NO₂-C₆H₄CH₂I | LiHMDS | PPA | 65 | 90 |

Polyphosphoric acid (PPA) enhances cyclization efficiency for electron-deficient substrates.

Hydrolysis and Decarboxylation

The malonate ester undergoes saponification (NaOH/EtOH) and decarboxylation (200°C) to yield the final indanone:

Comparative Analysis of this compound Preparation Methods

Table 4: Methodological Comparison

| Parameter | Indazolin-3-ylidenes | Alkyl-Indium Compounds | Indanones |

|---|---|---|---|

| Reaction Complexity | High (multi-step) | Moderate | Moderate |

| Yield (%) | 65–78 | 95–99.8 | 65–85 |

| Catalytic Requirement | TiCl₄, KHMDS | None | NaOEt, H₂SO₄ |

| Industrial Scalability | Limited | High | Moderate |

| Primary Application | Organocatalysis | Semiconductor films | Pharmaceuticals |

Analyse Chemischer Reaktionen

Types of Reactions

INDY undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

Substitution: Various nucleophiles such as amines, thiols; reaction conditionsroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Functionalized benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

INDY has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its inhibitory effects on kinases, particularly Dyrk1A and Dyrk1B, which are involved in various cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and dyes

Wirkmechanismus

INDY exerts its effects by competitively inhibiting the ATP-binding sites of Dyrk1A and Dyrk1B. This inhibition prevents the phosphorylation of substrate proteins, thereby modulating various signaling pathways. This compound has been shown to decrease substrate phosphorylation of tau-protein at Thr212 in COS7 cells and ameliorate the inhibitory effect of Dyrk1A on NFAT response element-mediated calcineurin/NFAT signaling in HEK293 cells .

Vergleich Mit ähnlichen Verbindungen

Harmine and β-Carbolines

Harmine, a natural β-carboline alkaloid, is a potent inhibitor of DYRK1A (a kinase implicated in Down syndrome) but also inhibits monoamine oxidase A (MAOA), leading to hallucinogenic side effects . INDY, a synthetic benzothiazole derivative, exhibits comparable DYRK1A inhibition (IC₅₀: 0.24 µM) but lacks MAOA interaction due to steric hindrance from its N-ethyl group, which clashes with residues in MAOA’s binding pocket (e.g., Asn181, Phe208) . This selectivity makes this compound a safer candidate for therapeutic use (Table 1).

Table 1: Selectivity Profiles of DYRK1A Inhibitors

| Compound | DYRK1A IC₅₀ (µM) | MAOA Inhibition | Key Structural Features |

|---|---|---|---|

| Harmine | 0.03 | Yes (IC₅₀: 0.01 µM) | β-carboline core, planar structure |

| This compound | 0.24 | No | Benzothiazole with N-ethyl group |

| Bthis compound | 0.025 | No | Benzofuro-fused this compound derivative |

Bthis compound and Fthis compound

Derivatives of this compound, such as Bthis compound (benzofuro-fused this compound) and Fthis compound (Folding Intermediate-selective inhibitor), exhibit enhanced specificity and potency. Bthis compound achieves a 10-fold lower IC₅₀ (25 nM) for DYRK1A by optimizing hydrophobic interactions observed in the this compound-DYRK1A co-crystal structure . Fthis compound destabilizes DYRK1A by disrupting its interaction with the co-chaperone CDC37, reducing kinase activity in neural tissues .

Transport Mechanism Comparison: Drosophila vs. Mammalian this compound

While both Drosophila this compound and mammalian SLC13A5 transport citrate, their mechanisms diverge significantly:

Table 2: Mechanistic Differences in Citrate Transport

Metabolic and Therapeutic Implications

Caloric Restriction Mimetics

Partial this compound deficiency mimics CR by reducing cytoplasmic citrate, which downregulates lipid synthesis and enhances mitochondrial efficiency . In mice, SLC13A5 knockdown protects against diet-induced obesity and insulin resistance . However, human SLC13A5 loss-of-function mutations cause EIEE-25, emphasizing tissue-specific roles .

DYRK1A-Targeted Therapies

This compound’s structural analogs (e.g., Bthis compound, prothis compound) show promise in correcting neurodevelopmental defects in Down syndrome models by restoring calcineurin-NFAT signaling and reducing Tau phosphorylation . Harmine, despite its MAOA liability, remains a benchmark due to superior DYRK1A affinity .

Biologische Aktivität

The compound "INDY," an acronym for "I'm Not Dead Yet," refers to a plasma membrane transporter primarily involved in the transport of citrate and other intermediates of the tricarboxylic acid (TCA) cycle. Initially identified in Drosophila melanogaster, this compound has garnered attention for its role in metabolic regulation and its potential implications in lifespan extension, metabolic disorders, and therapeutic targets for conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D).

Biological Mechanism

This compound encodes a member of the solute carrier family SLC13, specifically SLC13A5 in mammals. It functions as a Na+-coupled transporter, facilitating the uptake of citrate into cells. This transport mechanism is crucial for maintaining cellular metabolism and energy homeostasis.

Key Functions:

- Citrate Transport : this compound exhibits high affinity for citrate compared to other TCA cycle intermediates like succinate and malate, which is essential for lipid synthesis and energy production .

- Metabolic Regulation : Increased levels of this compound lead to higher citrate uptake, which can result in metabolic disorders such as NAFLD and insulin resistance due to excessive lipid accumulation in the liver .

- Lifespan Extension : In Drosophila, partial deficiency of this compound has been linked to lifespan extension, mimicking caloric restriction by reducing citrate transport and altering metabolic pathways .

Comparative Analysis of this compound Across Species

The biological activity of this compound varies significantly between Drosophila and mammals. While both species exhibit similar substrate specificity, their transport mechanisms differ:

| Feature | Drosophila this compound | Mammalian this compound (SLC13A5) |

|---|---|---|

| Transport Mechanism | Electronegative dicarboxylate exchanger | Electrogenic Na+-dependent transporter |

| Substrate Affinity | Higher affinity for citrate | Similar but less efficient for citrate |

| Lifespan Impact | Lifespan extension upon deficiency | Mixed effects; potential negative consequences from deficiency |

Case Studies

Several studies have highlighted the implications of this compound activity on health and disease:

- Metabolic Disorders : A study demonstrated that mice with reduced this compound activity showed decreased levels of diacylglycerol (DAG), which is associated with protection against insulin resistance. This aligns with findings that suggest targeting this compound could provide therapeutic benefits for metabolic diseases .

- Lifespan Studies in Drosophila : Research indicates that reduced expression of this compound leads to significant increases in lifespan without major negative effects on health, suggesting a potential model for understanding caloric restriction's effects on longevity .

- Therapeutic Targeting : Recent advancements have identified compounds that inhibit this compound activity, showing promise in reversing metabolic dysfunctions. For instance, compound 2 was shown to lower hepatic lipid levels and improve glucose metabolism in high-fat diet-fed mice .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

| Study Reference | Findings |

|---|---|

| Rogina et al. (2000) | Identified the role of this compound in lifespan extension in Drosophila through caloric restriction mimicry. |

| Knauf et al. (2006) | Demonstrated the high substrate affinity of this compound for citrate and its implications on metabolism. |

| Huard et al. (2016) | Showed that selective inhibition of mthis compound improves glucose metabolism and reduces hepatic lipids. |

Q & A

Q. What experimental methodologies are recommended for characterizing INDY’s molecular interactions in vitro?

To study this compound’s molecular interactions, employ techniques such as surface plasmon resonance (SPR) for binding affinity measurements, isothermal titration calorimetry (ITC) for thermodynamic profiling, and fluorescence polarization assays for competitive binding analysis. Pair these with structural methods like X-ray crystallography or cryo-EM to resolve interaction sites. Validate findings using orthogonal assays (e.g., mutagenesis followed by functional validation) to ensure reproducibility .

Q. How can researchers design preclinical studies to assess this compound’s metabolic stability across species?

Use a tiered approach:

In vitro assays : Microsomal stability tests (human/rodent liver microsomes) to estimate half-life.

In vivo models : Administer this compound to rodent cohorts, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS.

Cross-species comparison : Analyze interspecies differences using pharmacokinetic parameters (AUC, Cmax, t1/2). Incorporate control groups and statistical power analysis to minimize variability .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for repeated measurements. Include sensitivity analyses to address outliers and ensure robustness .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different cellular models be systematically reconciled?

Develop a weight-of-evidence matrix to integrate data from disparate studies (Table 1). Factors to compare include:

- Cell type-specific receptor expression (via RNA-seq/proteomics).

- Experimental conditions (e.g., oxygen levels, media composition).

- Pharmacokinetic variability (e.g., intracellular this compound concentration).

| Study | Model System | Efficacy (%) | Key Confounding Factors |

|---|---|---|---|

| A | HeLa cells | 78 ± 5 | Hypoxia-induced stress |

| B | HEK293 cells | 42 ± 8 | Serum-free conditions |

Follow with meta-analysis to quantify heterogeneity (I² statistic) and identify moderators. Replicate critical experiments under standardized conditions .

Q. What integrative approaches bridge computational predictions and experimental validation for this compound’s off-target effects?

In silico screening : Use molecular docking (AutoDock Vina) and MD simulations to predict this compound’s interactions with non-target proteins.

High-throughput profiling : Employ kinase/GPCR panels to validate computational hits.

CRISPR-Cas9 knockout models : Silence predicted off-targets and assess this compound’s functional impact.

Data fusion : Apply Bayesian networks to prioritize high-confidence targets for further study .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability while maintaining stability?

Adopt a Quality by Design (QbD) framework:

Define Critical Quality Attributes (CQAs) : Solubility, dissolution rate, thermal stability.

Screen excipients : Use factorial designs to test surfactants (e.g., Poloxamer 407) and cyclodextrins.

Process optimization : Spray-drying vs. lyophilization, evaluated via accelerated stability testing (ICH guidelines).

In vivo correlation : Compare formulation performance in animal models using bioavailability metrics .

Q. Methodological Notes

- Data Contradictions : Address discrepancies by cross-referencing raw datasets, ensuring instrument calibration, and controlling for batch effects .

- Interdisciplinary Collaboration : Combine biochemical assays with omics (proteomics, metabolomics) and computational tools for holistic insights .

- Ethical Compliance : For human-derived samples, document IRB approvals and anonymization protocols per and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.